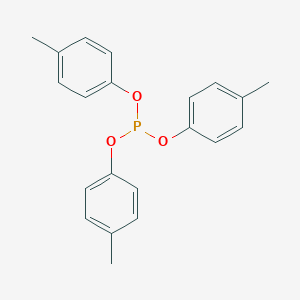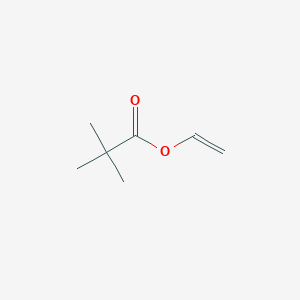
1,2,3-Trimethoxybenzol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethoxybenzol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung wird aufgrund ihres Vorkommens in Tee als Biomarker für den Teekonsum verwendet.
Industrie: Es wird bei der Produktion von Bio-Öl durch die langsame Pyrolyse von Reisspelzen verwendet.
Wirkmechanismus
Der spezifische Wirkmechanismus von this compound ist in der Literatur nicht gut dokumentiert. Seine Wirkungen werden wahrscheinlich durch Wechselwirkungen mit molekularen Zielstrukturen und Signalwegen vermittelt, die an Elektronentransferreaktionen und Kondensationsprozessen beteiligt sind. Weitere Forschung ist erforderlich, um die genauen molekularen Mechanismen aufzuklären, durch die diese Verbindung ihre Wirkungen ausübt.
Wirkmechanismus
Target of Action
1,2,3-Trimethoxybenzene, also known as Methylsyringol , is a methoxybenzene that is benzene substituted by methoxy groups at positions 1, 2, and 3 respectively
Mode of Action
It has been reported that this compound can undergo condensation with 2,4-diamino-5-(hydroxymethyl)pyrimidine to yield 2,4-diamino-5-(2,3,4-trimethoxybenzyl)pyrimidine . This suggests that it may interact with its targets through a condensation reaction.
Biochemical Pathways
It has been used to study the effect of solvent on photoinduced electron-transfer reactions , suggesting that it may influence electron transfer processes.
Pharmacokinetics
Its molecular weight of 1681898 suggests that it could be absorbed and distributed in the body. Its three methoxy groups could potentially be metabolized by enzymes such as cytochrome P450s, which are known to metabolize methoxy-containing compounds.
Result of Action
Its ability to undergo condensation reactions suggests that it could potentially form new compounds within the cell, which could have various effects.
Action Environment
The action of 1,2,3-Trimethoxybenzene could potentially be influenced by various environmental factors. For example, the presence of different solvents could influence its ability to undergo photoinduced electron-transfer reactions . Furthermore, its stability could be affected by factors such as temperature and pH.
Vorbereitungsmethoden
1,2,3-Trimethoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of pyrogallol with dimethyl sulfate in the presence of a base such as tetrabutyl ammonium bromide . The reaction mixture is then subjected to crystallization and purification steps to obtain the final product. The process involves the following steps:
- Pyrogallol, water, and tetrabutyl ammonium bromide are mixed in a reactor.
- Dimethyl sulfate and industrial liquid alkali are added dropwise.
- The temperature is lowered to 20°C for crystallization.
- The crude product is obtained through centrifugal dewatering.
- The crude product is further purified by mixing with ethanol and water, followed by heating and crystallization.
- The final product is obtained through rectification and distillation .
Analyse Chemischer Reaktionen
1,2,3-Trimethoxybenzol durchläuft verschiedene chemische Reaktionen, darunter:
Friedel-Crafts-Acylierung: In Gegenwart von Aluminiumchlorid (AlCl3) reagiert this compound mit Adipoylchlorid unter Bildung von Cyclopentenderivaten durch eine Kaskade von Reaktionen, die Friedel-Crafts-Acylierung und Aldolkondensation beinhalten.
Kondensationsreaktionen: Es reagiert mit 2,4-Diamino-5-(Hydroxymethyl)pyrimidin, um 2,4-Diamino-5-(2,3,4-Trimethoxybenzyl)pyrimidin zu ergeben.
Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen Oxidations- und Reduktionsreaktionen eingehen, obwohl spezifische Details zu diesen Reaktionen weniger häufig dokumentiert sind.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Trimethoxybenzol kann mit anderen Trimethoxybenzol-Isomeren verglichen werden, wie z. B. 1,3,5-Trimethoxybenzol. Während beide Verbindungen die gleiche Summenformel (C9H12O3) haben, unterscheiden sie sich in der Position der Methoxygruppen am Benzolring. 1,3,5-Trimethoxybenzol ist bekannt für seine Verwendung bei der Spaltung von p-Methoxybenzyl-Schutzgruppen an verschiedenen Alkoholen und Säuren . Darüber hinaus ist es eine wichtige Duftstoffverbindung, die in chinesischen Rosenarten vorkommt . Die einzigartige Anordnung der Methoxygruppen in this compound verleiht ihm im Vergleich zu seinen Isomeren unterschiedliche chemische Eigenschaften und Reaktivität.
Eigenschaften
IUPAC Name |
1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUILBNAQILVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060899 | |
| Record name | Benzene, 1,2,3-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2,3-Trimethoxybenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19190 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.06 [mmHg] | |
| Record name | 1,2,3-Trimethoxybenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19190 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
634-36-6 | |
| Record name | 1,2,3-Trimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Trimethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylsyringol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2,3-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,2,3-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-trimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-TRIMETHOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRE1O894FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1,2,3-trimethoxybenzene?
A1: 1,2,3-Trimethoxybenzene is an organic compound belonging to the class of substituted benzenes. It serves as a crucial building block in synthesizing various chemicals and pharmaceutical agents. []
Q2: What is the molecular formula and weight of 1,2,3-trimethoxybenzene?
A2: The molecular formula for 1,2,3-trimethoxybenzene is C9H12O3, and its molecular weight is 168.19 g/mol. []
Q3: How can 1,2,3-trimethoxybenzene be synthesized in an environmentally friendly way?
A3: 1,2,3-Trimethoxybenzene can be synthesized using a green chemistry approach. This method utilizes pyrogallic acid and dimethyl carbonate as starting materials, with an ionic liquid ([Bmim]Br) acting as a catalyst. This approach replaces conventionally used toxic reagents with safer alternatives. []
Q4: What spectroscopic techniques are commonly used to characterize 1,2,3-trimethoxybenzene?
A4: Several spectroscopic techniques can be used to analyze 1,2,3-trimethoxybenzene. These include X-ray diffraction (XRD) for structural characterization, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for thermal property analysis, and Fourier transform infrared (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy for identifying functional groups and electronic transitions, respectively. [, , ]
Q5: How does the addition of methoxy groups to benzene affect its solvation free energy in water?
A5: Studies have shown that adding methoxy groups to benzene leads to a near-additive contribution to the free energy of solvation from the gas phase to water. This implies that each methoxy group contributes relatively independently to the overall solvation free energy. Computational studies using different basis sets for calculating electrostatic charges revealed that the 6-31G* charge model most accurately predicted the experimental solvation free energy changes. []
Q6: How does biofield energy treatment impact the isotopic abundance ratios in 1,2,3-trimethoxybenzene?
A6: GC-MS analysis of biofield treated 1,2,3-trimethoxybenzene showed significant changes in the isotopic abundance ratios of 13C/12C, 2H/1H, and 17O/16O compared to the control sample. These changes were particularly pronounced at specific time intervals after treatment. These results indicate a potential for utilizing biofield-treated 1,2,3-trimethoxybenzene in applications that exploit kinetic isotope effects. []
Q7: Can 1,2,3-trimethoxybenzene undergo regioselective demethylation?
A7: Yes, 1,2,3-trimethoxybenzene can undergo regioselective demethylation. Studies have shown that reacting it with aluminum chloride (AlCl3) in dichloromethane can selectively remove the methyl group at the 4-position. This reaction offers a novel method for the selective demethylation of aryl ethers. []
Q8: What is the role of 1,2,3-trimethoxybenzene in the synthesis of trimetazidine hydrochloride?
A8: 1,2,3-Trimethoxybenzene serves as a starting material in an improved synthetic route for trimetazidine hydrochloride. The process involves chloromethylation of 1,2,3-trimethoxybenzene, followed by condensation with piperazine and subsequent salt formation with hydrochloric acid. This optimized method offers advantages like lower cost, fewer steps, simpler operation, and milder reaction conditions, making it suitable for industrial-scale production. []
Q9: How does 1,2,3-trimethoxybenzene contribute to the aroma profile of Pu-erh tea?
A9: 1,2,3-Trimethoxybenzene is a key aroma compound found in Pu-erh tea, especially in ripened varieties. It contributes a distinct stale and musty aroma to the tea infusion. The concentration of 1,2,3-trimethoxybenzene increases during the pile-fermentation process used in producing ripened Pu-erh tea. [, , , , ]
Q10: What is the significance of 1,2,3-trimethoxybenzene in lignin structural analysis?
A10: 1,2,3-Trimethoxybenzene, along with other di- and trimethoxybenzene derivatives, serves as a valuable marker for analyzing lignin structure. These compounds are produced during the thermally assisted hydrolysis and methylation (THM) of lignin, primarily originating from the B ring of the lignin structure. The ratios of different methoxybenzene derivatives provide insights into the degree of hydroxylation and the type of linkages present in the original lignin molecule. []
Q11: How does the conformation of 1,2,3-trimethoxybenzene in solution influence its NMR spectra?
A11: NMR studies indicate that 1,2,3-trimethoxybenzene exists as a mixture of conformers in solution. These conformers arise from the different possible orientations of the methoxy groups relative to the benzene ring. This conformational flexibility leads to complex NMR spectra, requiring detailed analysis to determine the relative populations of each conformer and their respective spectral contributions. []
Q12: Can 1,2,3-trimethoxybenzene be used in studying electron transfer processes?
A12: Yes, 1,2,3-trimethoxybenzene can function as an external reductant in studies investigating photoinduced electron transfer. For instance, it has been used to study intramolecular charge shift following the bimolecular reductive quenching of a rhodium(III) polypyridine-diquat dyad. In this system, 1,2,3-trimethoxybenzene initiates the reduction of the excited dyad, allowing researchers to probe the subsequent charge-shift processes within the molecule. []
Q13: What is the significance of 1,2,3-trimethoxybenzene in understanding exciplex decay processes?
A13: Studies involving exciplexes formed between 9-cyanophenanthrene and 1,2,3-trimethoxybenzene have provided valuable insights into the mechanisms governing exciplex decay. By analyzing exciplex emission spectra and decay rate constants across different solvents, researchers have gained a deeper understanding of the interplay between radiationless transitions and solvent reorganization in excited-state charge recombination processes. []
Q14: What is the role of 1,2,3-trimethoxybenzene in the synthesis of 1,3-diarylpropynes?
A14: Research has shown that 1,2,3-trimethoxybenzene can be employed as a nucleophilic partner in reactions with N-tosylpropargyl amine, catalyzed by AuCl3. This reaction leads to the formation of 1,3-diarylpropynes, which are valuable building blocks in organic synthesis. The reaction proceeds efficiently under mild conditions, highlighting the potential of this approach for constructing diverse 1,3-diarylpropyne derivatives. [, ]
Q15: Can 1,2,3-trimethoxybenzene undergo selective nucleophilic displacement reactions?
A15: Yes, studies have shown that reacting 1,2,3-trimethoxybenzene with butyllithium in hexane can selectively displace a specific methoxy group with a butyl group. This reaction is believed to proceed through an addition-elimination mechanism and offers a way to introduce substituents regioselectively into the 1,2,3-trimethoxybenzene framework. []
Q16: Can 1,2,3-trimethoxybenzene be nitrated?
A16: Yes, but nitration of 1,2,3-trimethoxybenzene can lead to unexpected products. Instead of direct nitration at the aromatic ring, reaction with nitric acid in acetic anhydride results in the formation of 2,6-dimethoxyquinone. This outcome suggests an ipso-nitration mechanism, where the nitro group initially adds to the carbon bearing the methoxy group, followed by further transformations to yield the final product. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















